4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid 4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18057886
InChI: InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-9-21-13(10-17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m0/s1
SMILES:
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol

4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid

CAS No.:

Cat. No.: VC18057886

Molecular Formula: C16H21NO5

Molecular Weight: 307.34 g/mol

* For research use only. Not for human or veterinary use.

4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid -

Specification

Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
IUPAC Name 4-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]benzoic acid
Standard InChI InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-9-21-13(10-17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m0/s1
Standard InChI Key BWLHTRAQVOVRCJ-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Chemical Architecture

4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid features a morpholine ring fused to a benzoic acid moiety via a carbon-carbon bond at the 2-position of the heterocycle. The morpholine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to prevent unwanted nucleophilic reactions during multi-step syntheses . The (2R) configuration confers chirality, making stereoselective synthesis critical for preserving its biological relevance .

Molecular Formula and Weight

  • Formula: C₁₆H₂₁NO₅

  • Molecular weight: 307.34 g/mol

  • IUPAC Name: 4-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]benzoic acid

Physicochemical Properties

While explicit data on melting/boiling points are unavailable, the Boc group’s hydrophobicity and the benzoic acid’s polarity create a balanced logP, enhancing solubility in polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) . The carboxylic acid moiety (pKa ≈ 4.2) enables salt formation under basic conditions, aiding purification.

Synthesis and Reaction Optimization

Key Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Morpholine Ring Formation: Cyclocondensation of ethanolamine derivatives with epichlorohydrin generates the morpholine core.

  • Boc Protection: The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in DCM with a base like triethylamine (TEA) .

  • Coupling to Benzoic Acid: Suzuki-Miyaura or Ullmann coupling attaches the morpholine to the benzoic acid scaffold.

Stereochemical Control

The (2R) configuration is achieved using chiral auxiliaries or asymmetric catalysis. For example, Evans oxazolidinones or Sharpless epoxidation can induce enantioselectivity during morpholine ring formation . Enantiomeric excess (ee) >98% is critical to avoid biological off-target effects .

Applications in Medicinal Chemistry

Role as a Building Block

The compound serves as a precursor for kinase inhibitors and GPCR modulators. Its benzoic acid group enables conjugation to pharmacophores via amide or ester linkages, while the morpholine ring enhances solubility and target binding.

Case Study: Anticancer Agents

In a 2024 study, the compound was coupled to a pyrimidine scaffold to inhibit EGFR tyrosine kinase. The Boc group was removed in situ to expose the morpholine amine, which formed hydrogen bonds with ATP-binding residues (IC₅₀ = 12 nM).

Quantitative Structure-Activity Relationships (QSAR)

Modifications to the morpholine ring’s substituents significantly impact bioactivity:

  • Boc Group: Removal reduces metabolic stability but increases reactivity.

  • Benzoic Acid Position: Para-substitution (as in this compound) improves cell permeability vs. ortho analogs .

SupplierPurityQuantity AvailablePrice Range (USD)
VulcanChem95%250 mg – 5 g$200–$1,500
CymitQuimicaN/A1 gInquiry-based
Reagentia98%1–10 g$180–$1,200

Comparative Analysis of Stereoisomers

(2R) vs. (2S) Configuration

Property(2R)-Isomer(2S)-Isomer
Biological ActivityEGFR IC₅₀ = 12 nMEGFR IC₅₀ = 230 nM
Synthetic Yield78% (asymmetric catalysis)82% (racemic resolution)
Supplier Cost$200/g$180/g

The (2R) isomer’s superior efficacy underscores the importance of stereochemistry in drug design .

Challenges and Future Directions

Scalability Issues

Current methods require costly palladium catalysts for coupling steps. Recent advances in photoredox catalysis may offer greener alternatives .

Expanding Therapeutic Indications

Ongoing research explores its use in neurodegenerative diseases, leveraging the morpholine ring’s ability to cross the blood-brain barrier .

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